![molecular formula C24H20ClN7O3 B2983750 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1170026-18-2](/img/structure/B2983750.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been synthesized and evaluated for its potential in anticancer therapy . It has shown promising cytotoxicity against various cancer cell lines, indicating its potential use as a therapeutic agent . The compound’s ability to inhibit cell cycle progression and induce apoptosis makes it a candidate for further research in cancer treatment.
mTOR Kinase Inhibition
The compound has been identified as an inhibitor of the mTOR kinase , which is a critical regulator of cell growth and proliferation . By inhibiting this kinase, the compound could be used to control the growth of cancer cells, making it a valuable tool in the development of new cancer treatments.
PI3 Kinase Inhibition
Similarly, the compound acts as an inhibitor of PI3 kinase , another important enzyme involved in cell survival and metabolism . This dual inhibition of both mTOR and PI3 kinases suggests that the compound could be effective in targeting multiple pathways in cancer cells.
Apoptosis Induction
The compound has been shown to significantly induce caspase-3 activation , which is a crucial step in the process of apoptosis . This property can be harnessed to selectively induce the death of cancer cells while sparing normal cells.
NF-κB and IL-6 Suppression
In immunocytochemistry, qPCR, and western blot analysis, the compound displayed the ability to suppress the activation of NF-κB and IL-6 . These factors are involved in inflammation and cancer progression, and their suppression could lead to the development of anti-inflammatory and anticancer drugs.
In Vivo Tumoricidal Effects
The compound has demonstrated tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice models . This suggests its potential for use in preclinical studies as a lead compound for the development of anticancer drugs.
Cell Cycle Progression Inhibition
By successfully inhibiting cell cycle progression, the compound can prevent the replication of cancer cells, providing a mechanism for its anticancer effects .
Synthesis of Urea Hybrids
The compound is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids designed for anticancer activity. These hybrids have been synthesized and evaluated, with some showing significant promise in cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR-TK, the compound can disrupt these pathways and potentially halt the growth of cancer cells .
Mode of Action
The compound interacts with EGFR-TK by binding to its active site, thereby inhibiting its activity . This prevents the receptor from phosphorylating and activating downstream signaling proteins, effectively blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are critical for cell proliferation and survival . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant anti-proliferative activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
Propiedades
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-6-8-18(9-7-14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-5-3-4-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLGRNPMXHPXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
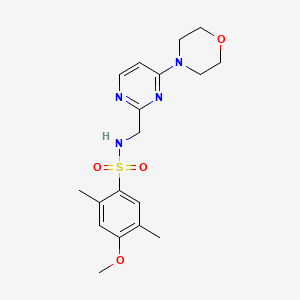
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
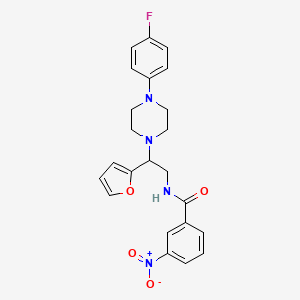
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
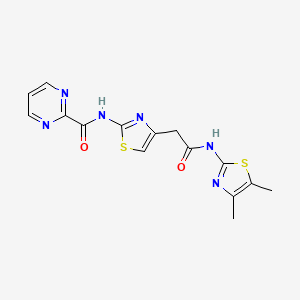

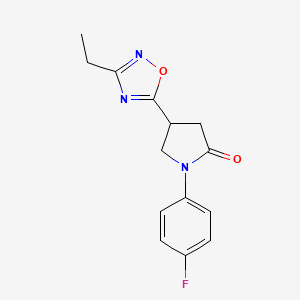
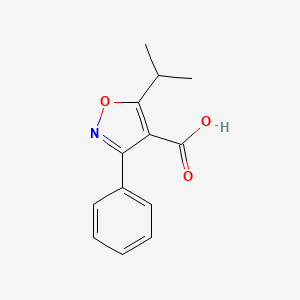
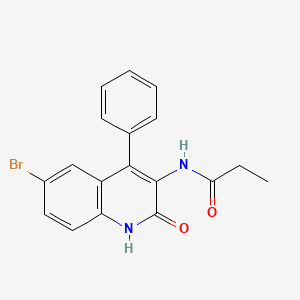


![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)